molecular formula C25H22N6O3 B611380 Tirabrutinib CAS No. 1351636-18-4

Tirabrutinib

Katalognummer: B611380
CAS-Nummer: 1351636-18-4
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: SEJLPXCPMNSRAM-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Tirabrutinib is a highly selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It plays a crucial role in the development and functioning of B cells, a type of white blood cell that is vital for the immune response .

Mode of Action

This compound works by binding to BTK and inhibiting its activity . This inhibition blocks the transmission of cell survival signals within the B cells, leading to cell death . It has been observed that this compound selectively affects B cells .

Biochemical Pathways

This compound’s action on BTK affects several downstream signaling pathways. Phosphoproteomic analysis revealed the downregulation of ERK and AKT pathways in TMD8 cells . These pathways are involved in cell growth, survival, and differentiation. By inhibiting these pathways, this compound can exert an anti-tumor effect .

Pharmacokinetics

The safety, tolerability, efficacy, and pharmacokinetics of this compound have been evaluated in clinical trials . Patients with relapsed/refractory primary central nervous system lymphoma (PCNSL) received this compound once daily in these studies .

Result of Action

This compound has shown favorable efficacy in patients with relapsed/refractory PCNSL . It inhibited the growth of tumor cells in correlation with the inhibition of BTK autophosphorylation . In the TMD8 subcutaneous xenograft model, this compound showed a dose-dependent anti-tumor effect . Transcriptomic analysis indicated that IRF4 gene expression signatures had decreased in the this compound groups .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the patient’s cells can affect the drug’s efficacy . .

Safety and Hazards

Common grade ≥3 adverse events (AEs) were neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each). One patient with 480 mg q.d. had grade 5 AEs (pneumocystis jirovecii pneumonia and interstitial lung disease) .

Zukünftige Richtungen

Future research directions for BTKis should include head-to-head studies aiming to determine the best agents in each disease type and for certain types of patients, as well as further effort to overcome known obstacles such as toxicity and acquired resistance .

Biochemische Analyse

Biochemical Properties

Tirabrutinib plays a crucial role in biochemical reactions by inhibiting Bruton’s tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the signaling cascade, leading to the suppression of B-cell proliferation and survival. This compound interacts with various biomolecules, including enzymes and proteins such as NF-κB, AKT, and ERK. These interactions result in the downregulation of these signaling pathways, contributing to its anti-tumor effects .

Cellular Effects

This compound exerts significant effects on various cell types, particularly B-cells. It inhibits B-cell receptor signaling, leading to reduced cell proliferation and increased apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound downregulates the expression of IRF4 gene signatures and inhibits the phosphorylation of ERK and AKT pathways in B-cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, thereby inhibiting its activity. This binding prevents the phosphorylation of downstream signaling proteins, such as NF-κB, AKT, and ERK, leading to the suppression of B-cell receptor signaling. Additionally, this compound influences gene expression by downregulating IRF4 gene signatures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown a dose-dependent anti-tumor effect, with higher doses leading to greater inhibition of tumor growth. At high doses, this compound may cause toxic or adverse effects, such as neutropenia and lymphopenia. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily undergoing metabolism via the CYP3A-mediated pathway. This metabolism affects the compound’s bioavailability and efficacy. Additionally, this compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, such as lymphoid organs. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of this compound .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Bruton’s tyrosine kinase. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its therapeutic effects .

Vorbereitungsmethoden

The synthesis of ONO-4059 involves several key steps, including the formation of the core structure and the introduction of functional groups necessary for its activity. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods for ONO-4059 are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities to meet clinical demand .

Eigenschaften

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351636-18-4
Record name Tirabrutinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirabrutinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary molecular target of Tirabrutinib?

A1: this compound selectively and irreversibly binds to Bruton's tyrosine kinase (BTK) [, , , , , ].

Q2: How does this compound interact with BTK?

A2: this compound forms a covalent bond with the Cys481 residue located within the BTK kinase domain, leading to irreversible inhibition of its activity [, , ].

Q3: What are the downstream consequences of BTK inhibition by this compound?

A3: this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for B-cell survival, proliferation, and differentiation. This disruption leads to the inhibition of downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately impacting the survival and proliferation of malignant B-cells [, , , , ].

Q4: What types of B-cell malignancies have shown sensitivity to this compound in preclinical studies?

A4: In vitro and in vivo studies have demonstrated this compound's efficacy against various B-cell malignancies, including Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [, , , , , ].

Q5: Has this compound shown activity in preclinical models of autoimmune diseases?

A5: Yes, this compound demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA), suppressing osteoclastogenesis and inflammation []. Furthermore, promising results were observed in a murine lupus model, where this compound treatment inhibited autoantibody production and improved survival [].

Q6: What clinical trials have been conducted with this compound?

A6: this compound has been investigated in several clinical trials, including phase I/II studies in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and WM, demonstrating promising efficacy and a manageable safety profile [, , , , , , , ].

Q7: What is the regulatory approval status of this compound?

A7: this compound has received approval in Japan for the treatment of relapsed or refractory PCNSL and WM [, ].

Q8: What are the common adverse events associated with this compound?

A8: Commonly reported adverse events include rash, neutropenia, leukopenia, and gastrointestinal symptoms [, , , ]. In some cases, skin-related disorders, such as erythema multiforme and toxic epidermal necrolysis, have been reported, emphasizing the need for careful monitoring during treatment [, , ].

Q9: Have any resistance mechanisms to this compound been identified?

A9: While this compound demonstrates promising activity, the development of acquired resistance remains a concern. Mutations in BTK, such as the C481S mutation, can confer resistance to covalent BTK inhibitors, including this compound []. Additionally, alterations in downstream signaling pathways could contribute to resistance [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.